molecular formula C8H10N2O3 B028023 5-Methoxy-2-methyl-4-nitroaniline CAS No. 106579-00-4

5-Methoxy-2-methyl-4-nitroaniline

Cat. No. B028023
Key on ui cas rn: 106579-00-4
M. Wt: 182.18 g/mol
InChI Key: PEIGETRPPZVBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07189749B2

Procedure details

Under nitrogen in a nalgene bottle, a stirring solution of pyridine (17.1 mL, 3.2 M, −70° C.) was treated dropwise with HF-pyridine (51.91 mL). Next, 5-methoxy-2-methyl-4-nitro-phenylamine (10.0 g, 54.9 mmol) was added followed by sodium nitrite (6.4 g, 92.76 mmol). The dry ice/acetone bath was removed and the reaction was allowed to warm to room temperature. The solution was then heated at 60° C. for 2 h (or until nitrogen evolution stops.) After cooling to room temperature, the nalgene bottle was placed in an ice bath and 375 mL of water was slowly added to the solution. The resulting orange precipitate was collected by suction filtration and washed with 250 mL of water. Purification of the solid via silica gel flash chromatography (30% ethyl acetate in heptane) provided 1-fluoro-5-methoxy-2-methyl-4-nitro-benzene (7.69 g, 76%) as a light orange solid: mp 71–74° C.; Rf 0.56 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 7.82 (d, J=7.5 Hz, 1 H), 6.75 (d, J=10.5 Hz, 1 H), 3.93 (s, 3 H), 2.25 (d, J=2.1 Hz, 3 H); ESI-LC/MS m/z calcd for C8H8FNO3: 185.1; Found 186.0 (M+1)+. Anal. calcd for C8H8FNO3: C, 51.90; H, 4.36. Found C, 52.11; H, 4.47.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
51.91 mL
Type
reactant
Reaction Step Three
Quantity
17.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CN=CC=1.[FH:7].[CH3:8][O:9][C:10]1[C:11]([N+:18]([O-:20])=[O:19])=[CH:12][C:13]([CH3:17])=[C:14](N)[CH:15]=1.N([O-])=O.[Na+]>N1C=CC=CC=1>[F:7][C:14]1[CH:15]=[C:10]([O:9][CH3:8])[C:11]([N+:18]([O-:20])=[O:19])=[CH:12][C:13]=1[CH3:17] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C(=CC(=C(C1)N)C)[N+](=O)[O-]
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
51.91 mL
Type
reactant
Smiles
C1=CC=NC=C1.F
Name
Quantity
17.1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dry ice/acetone bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated at 60° C. for 2 h (or until nitrogen evolution stops.)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the nalgene bottle was placed in an ice bath
ADDITION
Type
ADDITION
Details
375 mL of water was slowly added to the solution
FILTRATION
Type
FILTRATION
Details
The resulting orange precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with 250 mL of water
CUSTOM
Type
CUSTOM
Details
Purification of the solid via silica gel flash chromatography (30% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 7.69 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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